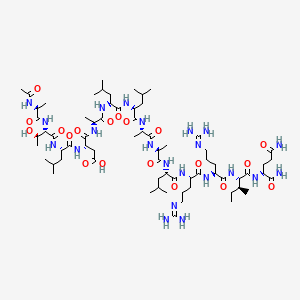

AC-Ala-thr-leu-asp-ala-leu-leu-ala-ala-leu-arg-arg-ile-gln-NH2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : NTR 368 est synthétisé par synthèse peptidique en phase solide (SPPS), une méthode couramment utilisée pour la production de peptides . La synthèse implique l'ajout séquentiel d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Les conditions réactionnelles comprennent généralement l'utilisation de groupes protecteurs pour empêcher les réactions secondaires indésirables et l'utilisation de réactifs de couplage pour faciliter la formation de liaisons peptidiques .

Méthodes de production industrielle : La production industrielle de NTR 368 suit des principes similaires à la synthèse à l'échelle du laboratoire, mais à une plus grande échelle. Le processus implique l'utilisation de synthétiseurs peptidiques automatisés, qui peuvent gérer les cycles répétitifs de déprotection et de couplage nécessaires à la SPPS . Le produit final est purifié par chromatographie liquide haute performance (HPLC) pour assurer une pureté élevée .

Analyse Des Réactions Chimiques

Types de réactions : NTR 368 subit principalement une formation de liaison peptidique pendant sa synthèse . Il ne participe généralement pas aux réactions d'oxydation, de réduction ou de substitution dans des conditions standard .

Réactifs et conditions courants : La synthèse de NTR 368 implique l'utilisation de réactifs tels que la N,N'-diisopropylcarbodiimide (DIC) et l'hydroxybenzotriazole (HOBt) pour les réactions de couplage . Des groupes protecteurs comme le fluorenylméthyloxycarbonyle (Fmoc) sont utilisés pour protéger les groupes amino pendant la synthèse .

Principaux produits formés : Le principal produit formé à partir de la synthèse de NTR 368 est le peptide lui-même, qui est ensuite purifié pour éliminer tous les sous-produits ou matières de départ non réagies .

Applications de la recherche scientifique

NTR 368 a plusieurs applications de recherche scientifique, en particulier dans les domaines des neurosciences et de la biologie cellulaire . Il est utilisé pour étudier les mécanismes de l'apoptose neuronale, car il est un puissant inducteur de ce processus . De plus, NTR 368 est utilisé dans des études de biologie structurale pour comprendre la conformation hélicoïdale des peptides en présence de lipides micellaires .

En médecine, NTR 368 est utilisé comme outil de recherche pour étudier le rôle du récepteur de la neurotrophine p75 dans les maladies neurodégénératives . Il est également utilisé dans les efforts de découverte de médicaments pour identifier des composés capables de moduler l'activité de ce récepteur .

Mécanisme d'action

NTR 368 exerce ses effets en se liant au récepteur de la neurotrophine p75 (p75NTR) et en induisant l'apoptose dans les cellules neuronales . Le peptide forme une structure hélicoïdale en présence de lipides micellaires, ce qui, on pense, facilite son interaction avec le récepteur . Cette interaction déclenche une cascade d'événements de signalisation intracellulaires qui conduisent à la mort cellulaire programmée .

Applications De Recherche Scientifique

NTR 368 has several scientific research applications, particularly in the fields of neuroscience and cell biology . It is used to study the mechanisms of neural apoptosis, as it is a potent inducer of this process . Additionally, NTR 368 is used in structural biology studies to understand the helical conformation of peptides in the presence of micellar lipid .

In medicine, NTR 368 is used as a research tool to investigate the role of the p75 neurotrophin receptor in neurodegenerative diseases . It is also used in drug discovery efforts to identify compounds that can modulate the activity of this receptor .

Mécanisme D'action

NTR 368 exerts its effects by binding to the p75 neurotrophin receptor (p75NTR) and inducing apoptosis in neuronal cells . The peptide forms a helical structure in the presence of micellar lipid, which is thought to facilitate its interaction with the receptor . This interaction triggers a cascade of intracellular signaling events that lead to programmed cell death .

Comparaison Avec Des Composés Similaires

NTR 368 est unique en sa capacité à induire l'apoptose neuronale par son interaction avec le récepteur de la neurotrophine p75 . Des composés similaires comprennent d'autres peptides dérivés du p75NTR, tels que NTR 368 TFA, qui induisent également l'apoptose mais peuvent avoir des propriétés structurales et des puissances différentes .

D'autres composés similaires comprennent des peptides dérivés d'autres récepteurs de la neurotrophine, tels que le récepteur TrkA . Ces peptides peuvent également induire l'apoptose, mais par des mécanismes et des voies différents .

Propriétés

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-acetamidopropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1,5-diamino-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C69H124N22O19/c1-17-35(10)52(66(109)82-42(54(71)97)22-23-50(70)94)90-60(103)44(21-19-25-77-69(74)75)83-59(102)43(20-18-24-76-68(72)73)84-63(106)46(27-32(4)5)85-56(99)38(13)79-55(98)37(12)80-61(104)45(26-31(2)3)87-64(107)47(28-33(6)7)86-57(100)39(14)81-62(105)49(30-51(95)96)88-65(108)48(29-34(8)9)89-67(110)53(40(15)92)91-58(101)36(11)78-41(16)93/h31-40,42-49,52-53,92H,17-30H2,1-16H3,(H2,70,94)(H2,71,97)(H,78,93)(H,79,98)(H,80,104)(H,81,105)(H,82,109)(H,83,102)(H,84,106)(H,85,99)(H,86,100)(H,87,107)(H,88,108)(H,89,110)(H,90,103)(H,91,101)(H,95,96)(H4,72,73,76)(H4,74,75,77)/t35-,36-,37-,38-,39-,40+,42-,43-,44-,45-,46-,47-,48-,49-,52-,53-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUALDXYFESKMAR-SMVIZIMZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C69H124N22O19 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1565.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4'-(Benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-ol](/img/structure/B599612.png)

![1,1-Dimethylethyl [(1R)-2-amino-1-(phenylmethyl)ethyl]carbamate](/img/structure/B599632.png)